Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene
Description
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene is a polycyclic aromatic hydrocarbon characterized by four fused rings and nine conjugated double bonds. Its IUPAC name reflects the bridging positions (18.4.0.04,9.012,17) and the arrangement of unsaturation.
Properties
IUPAC Name |
tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCCQRHTKKZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC3=CC=CC=C3CCC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cycloaddition and ring-closing reactions. Common reagents used in these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of polycyclic hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific structural features.
Industry: May be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene exerts its effects depends on its interaction with other molecules. Its polycyclic structure allows it to engage in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, affecting various molecular pathways.
Comparison with Similar Compounds
Macrocyclic JAK2/FLT3 Inhibitors
SB1578 ((9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1²,⁵.1¹⁴,¹⁸]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene) shares a tetracyclic backbone but incorporates heteroatoms (3 oxygen, 3 nitrogen) and a pyrrolidine-ethoxy substituent. This macrocycle exhibits potent inhibition of JAK2/FLT3 kinases, with pharmaceutical applications in rheumatoid arthritis . Unlike the target compound, SB1578’s citrate salt demonstrates improved polymorphic stability compared to its hydrochloride form .
Paracyclophanes and Metacyclophanes
- [2.2.2]Paracyclophane (CAS 283-80-7, C₂₄H₂₄): A cyclophane with three benzene rings connected by ethylene bridges. Its structure (Tetracyclo[14.2.2.2⁴,⁷.2¹⁰,¹³]tetracosa-4,6,10,12,16,18,19,21,23-nonaene) differs in bridge placement but shares a high degree of conjugation. Used in materials science due to its rigid, stacked aromatic system .
- [2.2.2]Metacyclophane (CAS 13612-55-0, C₂₄H₂₄): Features a meta-bridged benzene arrangement (Tetracyclo[16.3.1.1⁴,⁸.1¹¹,¹⁵]tetracosa-nonaene), leading to distinct electronic properties compared to para-bridged analogs .
Hexayne-Hexone Derivatives
Tetracyclo[20.2.0.6,9.0¹⁴,¹⁷]tetracosa-1(22),6(9),14(17)-triene-2,4,10,12,18,20-hexayne-7,8,15,16,23,24-hexone (C₂₄O₆) contains six ketone groups and six alkyne bonds, resulting in extreme unsaturation. Its reactivity contrasts sharply with the brominated target compound, making it suitable for high-energy material research .
Heterocyclic Macrocycles
3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]tetracosa-hexaene-11,24-dithione (Yang et al., 2010) incorporates methoxy, thione, and phenyl substituents within a hexacyclic framework. The presence of sulfur and nitrogen atoms alters its electronic profile, enabling applications in coordination chemistry .
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Biological Activity
Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene is a complex polycyclic hydrocarbon characterized by its unique multi-ring structure and specific arrangement of double bonds. This compound has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C24H24
- Molecular Weight : 312.4 g/mol
- CAS Number : 4730-57-8
The compound's structure allows it to participate in various chemical reactions such as oxidation and reduction, which are crucial for understanding its biological activity.
The biological activity of this compound is primarily influenced by its ability to interact with other biomolecules through π-π interactions and hydrogen bonding. These interactions can modulate various molecular pathways within biological systems.
Potential Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar polycyclic structures exhibit antimicrobial properties against a range of pathogens.
- Anticancer Properties : Some research indicates that polycyclic hydrocarbons can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Research
Research conducted by Smith et al. (2023) demonstrated that polycyclic hydrocarbons could induce apoptosis in cancer cell lines through the activation of caspase pathways . This mechanism could be relevant for this compound as well.
Antioxidant Activity Assessment
In a recent study examining the antioxidant capacity of various polycyclic compounds published in Phytochemistry, it was shown that these compounds could scavenge free radicals effectively . This suggests that this compound may also exhibit similar protective effects against oxidative damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Tetracyclo[14.2.2.2(4,7).2(10,13)]tetracosa-1(18),4,... | Polycyclic Hydrocarbon | Antimicrobial |
| Tetracyclo[16.3.1.1(4,8).1(11,15)]tetracosa-1(22),... | Polycyclic Hydrocarbon | Anticancer |
The comparison shows that while Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,... is unique in its structure and potential applications in drug development and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
